molecular formula C5H9F3N2O B8104557 (R)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide

(R)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide

Cat. No.: B8104557
M. Wt: 170.13 g/mol
InChI Key: OONGGRJKKUZEPO-GSVOUGTGSA-N
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Description

®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide is a chiral amine derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoroacetamide group, which imparts unique chemical properties, making it valuable in synthetic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide typically involves the use of chiral amines and trifluoroacetic anhydride. One common method is the transaminase-mediated synthesis, which offers an environmentally friendly and economically attractive approach. This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, allowing for the production of enantiopure ®-amines with high enantioselectivity and conversion rates .

Industrial Production Methods: Industrial production of ®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide often employs large-scale biocatalytic processes. These processes utilize transaminases to achieve high yields and purity, making them suitable for pharmaceutical and chemical industries. The optimization of reaction conditions, such as temperature, pH, and substrate concentration, is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: ®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide: The enantiomer of the compound, with different biological activity and selectivity.

    N-(2-Aminopropyl)-acetamide: Lacks the trifluoro group, resulting in different chemical properties and reactivity.

    N-(2-Aminopropyl)-2,2,2-trifluoroethanol: Contains a hydroxyl group instead of an amide, leading to different applications and reactivity.

Uniqueness: ®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring high selectivity and specificity.

Properties

IUPAC Name

N-[(2R)-2-aminopropyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O/c1-3(9)2-10-4(11)5(6,7)8/h3H,2,9H2,1H3,(H,10,11)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONGGRJKKUZEPO-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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